molecular formula C22H27N7O4 B2947139 ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920388-83-6

ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No. B2947139
M. Wt: 453.503
InChI Key: NSESBGYDMOQWCE-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic compound. It contains a triazole and a pyrimidine ring, which are nitrogen-containing heterocycles . These types of compounds are often found in pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds that have been used in the synthesis of various pharmaceuticals . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of such compounds is often optimized using computational chemistry software packages . The compound contains a five-membered triazole ring with three nitrogen atoms, which can act as isosteres of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various spectroscopic techniques, including Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .

Future Directions

The future research in this field could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, further investigations could be conducted on the most potent compounds for their potential as novel CDK2 inhibitors .

properties

IUPAC Name

ethyl 4-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O4/c1-3-32-17-7-5-16(6-8-17)29-22-20(25-26-29)21(23-15-24-22)28-13-11-27(12-14-28)18(30)9-10-19(31)33-4-2/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSESBGYDMOQWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC(=O)OCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

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